Cas no 992-21-2 (Lymecycline (85%))

Lymecycline (85%) 化学的及び物理的性質

名前と識別子

-

- Lymecycline

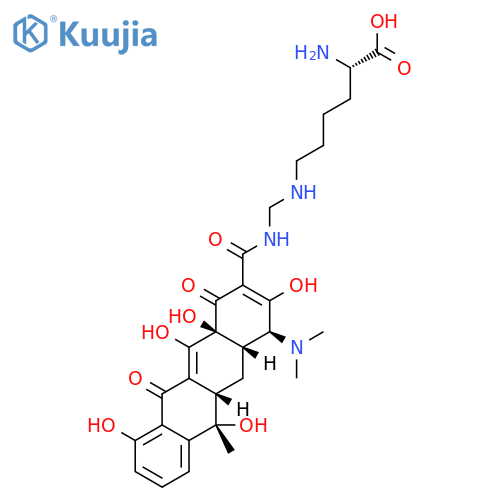

- (+)-N-(5-Amino-5-carboxypentylaminomethyl)-4-dimethylamino-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxonaphthacene-2-carboxamide

- Tertamyl

- Tetracycline-L-methylenelysine

- Tetracyclinemethylenelysine

- Tetralisal

- Tetralysal

- Tetramyl

- Vebicyclysal

- (+)-Indicine

- [(1r,7ar)-1-hydroxy-2,3,5,7a-tetrahydro-1h-pyrrolizin-7-yl]methyl(2r,3s)-2,3-dihydroxy-2-isopropylbutanoate

- 2,3-Dihydroxy-2-(1-methylethyl)-butanoic acid (2,3,5,7a-tetrahydro-1-hydroxy-1H-pyrrolizin-7-yl) methyl ester

- limecycline

- lycopsamine

- N6-[[[[(4S,4aS,5aS,6S,12aS)-4-(Dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-2-naphthacenyl]carbonyl]amino]methyl]-L-lysine

- Lymecycline (85%)

-

- MDL: MFCD01716199

- インチ: InChI=1S/C29H38N4O10/c1-28(42)13-7-6-9-17(34)18(13)22(35)19-14(28)11-15-21(33(2)3)23(36)20(25(38)29(15,43)24(19)37)26(39)32-12-31-10-5-4-8-16(30)27(40)41/h6-7,9,14-16,21,31,34,36-37,42-43H,4-5,8,10-12,30H2,1-3H3,(H,32,39)(H,40,41)/t14-,15-,16-,21-,28+,29-/m0/s1

- InChIKey: AHEVKYYGXVEWNO-UEPZRUIBSA-N

- ほほえんだ: OC([C@H](CCCCNCNC(C1=C(O)[C@@H](N(C)C)[C@@]2(C[C@@]3([C@@](O)(C)C4=CC=CC(O)=C4C(=O)C3=C(O)[C@]2(O)C1=O)[H])[H])=O)N)=O

計算された属性

- せいみつぶんしりょう: 602.25900

じっけんとくせい

- 密度みつど: 1.53

- ゆうかいてん: 192.5°C

- ふってん: 648.97°C (rough estimate)

- 屈折率: 1.5500 (estimate)

- PSA: 242.98000

- LogP: 1.02790

Lymecycline (85%) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHENG KE LU SI SHENG WU JI SHU | sc-397567-5mg |

Lymecycline, |

992-21-2 | 5mg |

¥1655.00 | 2023-09-05 | ||

| TRC | L487800-5mg |

Lymecycline (85%) |

992-21-2 | 5mg |

$ 127.00 | 2023-09-07 | ||

| TRC | L487800-50mg |

Lymecycline (85%) |

992-21-2 | 50mg |

$430.00 | 2023-05-18 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-397567E-1 mg |

Lymecycline, |

992-21-2 | 1mg |

¥1,053.00 | 2023-07-10 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-397567A-10 mg |

Lymecycline, |

992-21-2 | 10mg |

¥2,482.00 | 2023-07-10 | ||

| Enamine | EN300-19790903-0.05g |

992-21-2 | 0.05g |

$1722.0 | 2023-09-16 | |||

| SHENG KE LU SI SHENG WU JI SHU | sc-397567C-100mg |

Lymecycline, |

992-21-2 | 100mg |

¥6506.00 | 2023-09-05 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-397567D-250mg |

Lymecycline, |

992-21-2 | 250mg |

¥13087.00 | 2023-09-05 | ||

| A2B Chem LLC | AW55068-25mg |

L-Lysine,N6-[[[[(4S,4aS,5aS,6S,12aS)-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-2-naphthacenyl]carbonyl]amino]methyl]- |

992-21-2 | 95% | 25mg |

$276.00 | 2024-07-18 | |

| A2B Chem LLC | AW55068-5mg |

L-Lysine,N6-[[[[(4S,4aS,5aS,6S,12aS)-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-2-naphthacenyl]carbonyl]amino]methyl]- |

992-21-2 | 95% | 5mg |

$120.00 | 2024-07-18 |

Lymecycline (85%) 関連文献

-

Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411

-

Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136

-

Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028

-

Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540

-

Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569

-

7. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922

-

Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912

-

Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335

-

Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521

Lymecycline (85%)に関する追加情報

Comprehensive Overview of Lymecycline (85%) (CAS No. 992-21-2): Properties, Applications, and Industry Insights

Lymecycline (85%), identified by its CAS number 992-21-2, is a semi-synthetic tetracycline-class antibiotic widely recognized for its broad-spectrum antibacterial activity. This compound is particularly valued in pharmaceutical formulations due to its enhanced stability and bioavailability compared to other tetracyclines. As a derivative of tetracycline, Lymecycline is structurally modified to improve solubility and absorption, making it a preferred choice for treating bacterial infections in both human and veterinary medicine.

The chemical structure of Lymecycline (85%) features a tetracyclic naphthacene carboxamide core, which is critical for its mechanism of action. It inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, effectively preventing the attachment of aminoacyl-tRNA. This mechanism is particularly effective against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Streptococcus pneumoniae, and Escherichia coli. The 85% purity specification ensures optimal efficacy while maintaining safety standards for clinical use.

In recent years, the demand for Lymecycline has surged due to its role in addressing antibiotic-resistant infections, a hot topic in global healthcare. Researchers and clinicians are increasingly exploring its potential in combination therapies to combat multidrug-resistant pathogens. Studies have also investigated its anti-inflammatory properties, expanding its applications beyond traditional antibacterial uses. These developments align with growing consumer searches for "alternative antibiotic treatments" and "Lymecycline for acne", reflecting its popularity in dermatology.

From a manufacturing perspective, CAS No. 992-21-2 is synthesized through a multi-step process involving fermentation and chemical modification. The 85% purity grade is achieved through rigorous purification techniques, ensuring compliance with pharmacopeial standards (e.g., EP, USP). Quality control measures include HPLC analysis, microbial limit testing, and residual solvent screening, which are critical for pharmaceutical-grade production. Industry professionals frequently search for "Lymecycline synthesis protocol" and "992-21-2 supplier specifications", highlighting the technical interest in this compound.

The stability profile of Lymecycline (85%) makes it suitable for various dosage forms, including tablets, capsules, and topical preparations. It demonstrates optimal stability at pH ranges of 2–6, with degradation occurring under strong acidic/alkaline conditions or UV exposure. Proper storage recommendations (15–25°C in airtight containers) are frequently queried in pharmaceutical forums, emphasizing the need for clear handling guidelines. Recent formulations have incorporated enteric coatings to enhance gastric tolerance, addressing common patient concerns about gastrointestinal side effects.

Emerging research directions for Lymecycline include nanoparticle delivery systems to improve tissue penetration and reduce dosing frequency. Such innovations respond to the trending search term "sustained-release antibiotics" in medical literature. Additionally, its potential applications in periodontal therapy and rosacea management have gained attention, with clinical trials demonstrating significant efficacy. These developments position CAS 992-21-2 as a versatile therapeutic agent with expanding market potential.

Regulatory considerations for Lymecycline (85%) vary by jurisdiction but generally require compliance with GMP standards for antibiotic production. The European Medicines Agency (EMA) and FDA have established monograph specifications for its pharmaceutical use. Environmental impact assessments are increasingly relevant, with searches for "antibiotic environmental persistence" growing among ecotoxicology researchers. Proper wastewater treatment protocols are essential to mitigate ecological risks associated with antibiotic manufacturing.

Market analysts project steady growth for the Lymecycline sector, driven by rising antimicrobial resistance and expanding therapeutic indications. The compound's cost-effectiveness compared to newer antibiotics contributes to its popularity in emerging markets, as reflected in trade data queries. Pharmaceutical companies are investing in novel delivery mechanisms to differentiate their products, with "Lymecycline patent landscape" becoming a frequent search term among IP professionals.

In conclusion, Lymecycline (85%) (992-21-2) remains a clinically significant antibiotic with evolving applications. Its balance of efficacy, safety, and formulation flexibility ensures continued relevance in modern medicine. Ongoing research into its pleiotropic effects and advanced delivery systems promises to unlock new therapeutic possibilities, making it a compound of enduring scientific and commercial interest.

992-21-2 (Lymecycline (85%)) 関連製品

- 1702098-56-3(4-chloro-2-(5-oxopyrrolidin-3-yl)aminobenzonitrile)

- 2229581-35-3(tert-butyl N-2-(azetidin-2-yl)-4-hydroxyphenylcarbamate)

- 7190-80-9(6-chloro-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine)

- 1427962-54-6(6-chloro-5-methyl-N-[(1s,4s)-4-(hydroxymethyl)cyclohexyl]pyridine-3-sulfonamide)

- 2104177-72-0(2-Trifluoromethyl-oxazole-5-carboxylic acid ethyl ester)

- 2248268-53-1(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzoate)

- 1620585-78-5(1H-Pyrazole-1-propanoic acid, 4-amino-, ethyl ester)

- 667868-66-8(N-(furan-2-yl)methyl-2-(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanylacetamide)

- 861206-81-7(5-(4-Methylphenyl)sulfonyl-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo1,2-aquinoxaline)

- 132974-83-5(2-Pyrrolidinone, 5-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-, (5S)-)